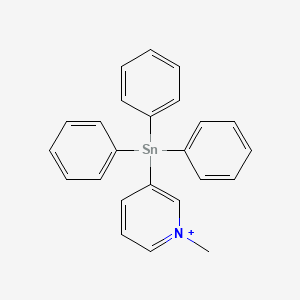
1-Methyl-3-(triphenylstannyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(triphenylstannyl)pyridin-1-ium is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a pyridinium ring substituted with a methyl group at the nitrogen atom and a triphenylstannyl group at the third position of the ring
Métodos De Preparación
The synthesis of 1-Methyl-3-(triphenylstannyl)pyridin-1-ium typically involves the reaction of 1-methylpyridinium salts with triphenyltin chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine to facilitate the substitution reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-Methyl-3-(triphenylstannyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinium oxide.
Reduction: Reduction reactions can lead to the formation of the corresponding pyridine derivative.
Substitution: The triphenylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: The major products formed from these reactions include pyridinium oxides, reduced pyridine derivatives, and various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-Methyl-3-(triphenylstannyl)pyridin-1-ium has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(triphenylstannyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The triphenylstannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridinium ring can also interact with various biological molecules through electrostatic and hydrophobic interactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-3-(triphenylstannyl)pyridin-1-ium can be compared with other similar compounds such as:
1-Methyl-3-(trimethylstannyl)pyridin-1-ium: This compound has a trimethylstannyl group instead of a triphenylstannyl group, resulting in different chemical properties and reactivity.
1-Methyl-3-(tributylstannyl)pyridin-1-ium: The presence of a tributylstannyl group leads to variations in solubility and biological activity.
1-Methyl-3-(triphenylsilyl)pyridin-1-ium: Substitution with a triphenylsilyl group instead of a triphenylstannyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of the pyridinium ring and the triphenylstannyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113262-66-1 |
|---|---|
Fórmula molecular |
C24H22NSn+ |
Peso molecular |
443.1 g/mol |
Nombre IUPAC |
(1-methylpyridin-1-ium-3-yl)-triphenylstannane |
InChI |
InChI=1S/C6H7N.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-3,5-6H,1H3;3*1-5H;/q+1;;;; |
Clave InChI |
JDGZYZIVOYFBAH-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=CC(=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


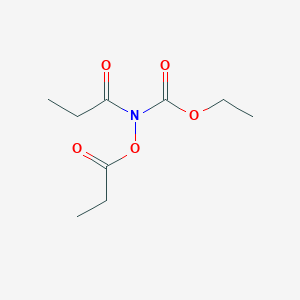
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
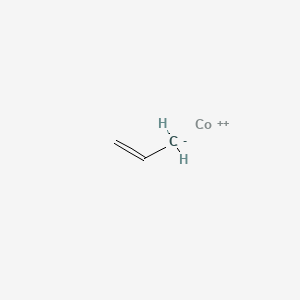
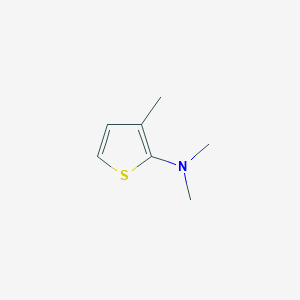
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

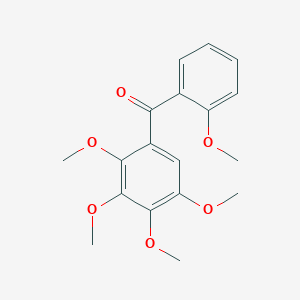
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
